molecular formula C13H18Cl2N2 B14911421 n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B14911421
M. Wt: 273.20 g/mol
InChI Key: RNAWFIUOMITIAJ-UHFFFAOYSA-N
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Description

n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that features a dichlorobenzyl group and a pyrrolidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorination of benzyl chloride.

    Nucleophilic Substitution: The 3,5-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could potentially reduce the dichlorobenzyl group to a benzyl group.

    Substitution: The compound can participate in substitution reactions, especially at the benzyl chloride position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group may enhance binding affinity to certain targets, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • n-(3,4-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
  • n-(3,5-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
  • n-(3,5-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine

Uniqueness

n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the specific positioning of the dichloro groups on the benzyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-7-11(8-13(15)9-12)10-16-3-6-17-4-1-2-5-17/h7-9,16H,1-6,10H2

InChI Key

RNAWFIUOMITIAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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